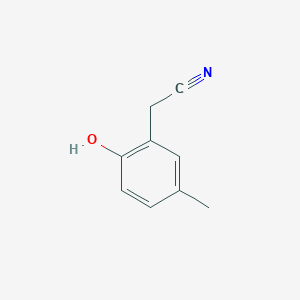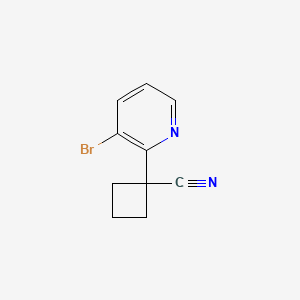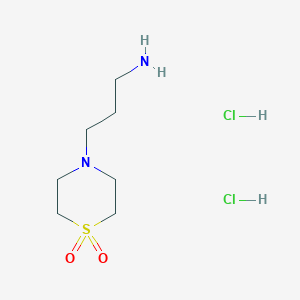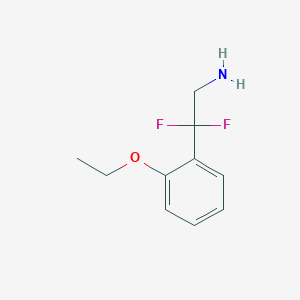
2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of an ethoxyphenyl group and two fluorine atoms attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 2-ethoxyphenyl derivatives with difluoroethanamine precursors. Common synthetic routes include:
Nucleophilic Substitution: A nucleophilic substitution reaction where 2-ethoxyphenyl halides react with difluoroethanamine under basic conditions.
Reductive Amination: The reductive amination of 2-ethoxyphenyl ketones with difluoroethanamine in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the ethanamine backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic and ethanamine derivatives.
Applications De Recherche Scientifique
2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets, potentially leading to significant biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Ethoxyphenyl)-2,2-difluoroethanol: Similar structure but with a hydroxyl group instead of an amine.
2-(2-Ethoxyphenyl)-2,2-difluoropropane: Similar structure but with a propane backbone.
2-(2-Ethoxyphenyl)-2,2-difluorobenzene: Similar structure but with a benzene ring.
Uniqueness
2-(2-Ethoxyphenyl)-2,2-difluoroethan-1-amine is unique due to its specific combination of an ethoxyphenyl group and difluoroethanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13F2NO |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
2-(2-ethoxyphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-2-14-9-6-4-3-5-8(9)10(11,12)7-13/h3-6H,2,7,13H2,1H3 |
Clé InChI |
CNISBHAROWIZGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


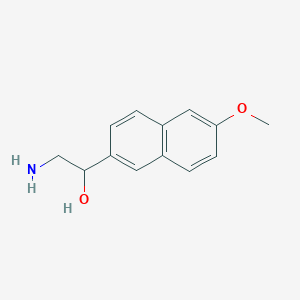
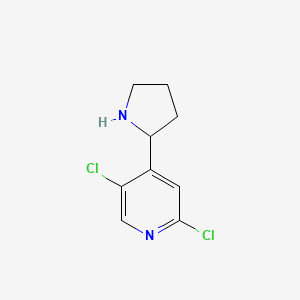
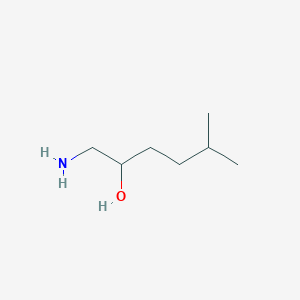

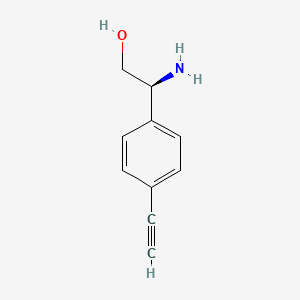
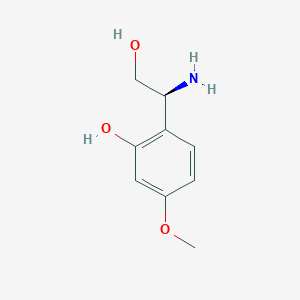



![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)
